molecular formula C18H17FN2OS B3008674 (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851865-56-0

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B3008674
CAS No.: 851865-56-0
M. Wt: 328.41
InChI Key: WIKKBDKOHCYKGA-UHFFFAOYSA-N
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Description

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a benzoyl group at the 1-position and a 4-fluorobenzylthio substituent at the 2-position.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-2-6-15(7-3-13)17(22)21-11-10-20-18(21)23-12-14-4-8-16(19)9-5-14/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKKBDKOHCYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure, including an imidazole ring, a thioether linkage, and various aromatic groups, which contribute to its diverse biological interactions.

Chemical Structure

The molecular formula of the compound is C17H18F1N2SC_{17}H_{18}F_{1}N_{2}S, with a molecular weight of approximately 300.39 g/mol. The structure includes:

  • Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.
  • Thioether Group : Enhances the compound's reactivity and potential as a biochemical probe.
  • Aromatic Substituents : The presence of fluorobenzyl and p-tolyl groups may influence the compound's interaction with biological targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Numerous studies have explored the anticancer potential of imidazole derivatives. For instance:

  • A study reported that similar imidazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compounds showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes:

  • Enzyme assays have suggested that thioether-containing compounds can act as enzyme inhibitors by binding to active sites, thereby modulating enzyme activity. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways involved in cancer and other diseases .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity:

  • Compounds with similar structural motifs have been shown to exhibit antibacterial and antifungal properties. The presence of the thioether group may enhance membrane permeability, allowing better interaction with microbial targets .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The imidazole ring facilitates interactions with various biological macromolecules, including proteins and nucleic acids.
  • The thioether moiety may play a role in redox reactions or serve as a site for electrophilic attack on biological targets .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

Study ReferenceCompound TestedCancer Cell LineIC50 Value (µM)Notes
Imidazole Derivative ACCRF-CEM (Leukemia)2.09Significant cytotoxicity observed
Imidazole Derivative BMDA-MB-435 (Breast Cancer)0.056More active than standard drugs
Thioether Compound CK562 (Leukemia)0.080Promising for further development

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against various bacterial and fungal strains, demonstrating significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using standard methods such as disc diffusion and broth microdilution techniques.

  • Key Findings :
    • The compound exhibited potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
    • It also showed effectiveness against fungal strains like Candida albicans and Aspergillus niger.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents in response to increasing resistance among pathogens .

Anticancer Potential

In addition to its antimicrobial properties, (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been investigated for its anticancer activity. Research indicates that it may interact with specific molecular targets involved in cancer progression.

  • Mechanism of Action :
    • The compound is believed to inhibit certain enzymes or modulate receptor functions critical for tumor growth.
    • In vitro studies have shown cytotoxic effects on various cancer cell lines, including HeLa cells.

Case Studies and Research Insights

  • Study on Antimicrobial Activity :
    • A series of derivatives were synthesized based on the imidazole framework, showing enhanced antimicrobial properties compared to standard antibiotics .
    • The study concluded that modifications at specific positions could significantly improve efficacy against resistant strains.
  • Cytotoxicity Assessment :
    • In a separate study, the compound was tested on human cervical cancer cells. Results indicated that it could induce apoptosis in these cells while exhibiting low toxicity towards normal cells .
    • Structure-activity relationship (SAR) studies suggested that the thioether linkage plays a crucial role in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the evidence, focusing on synthesis, structural features, and biological activity.

Key Observations :

  • Electron-rich substituents (e.g., 3,4,5-trimethoxyphenyl) often yield higher product purity due to stabilizing effects during lithiation and acylation .
  • Fluorinated analogs, like the target compound, may require optimized deprotection or purification steps, as fluorinated intermediates can influence reaction kinetics .

Key Observations :

  • The 4-fluorobenzylthio group in the target compound may enhance cytotoxicity compared to non-fluorinated analogs, as fluorine atoms often improve membrane permeability and metabolic stability .
  • Compounds with 3,4,5-trimethoxyphenyl groups exhibit strong antiproliferative effects, suggesting that electron-donating substituents enhance activity .
Structural and Crystallographic Comparisons
  • Target Compound : Likely adopts a planar conformation except for the 4-fluorobenzylthio group, which may orient perpendicular to the imidazole ring (analogous to fluorophenyl groups in ).
  • Isostructural Analogs (e.g., ): Exhibit triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. Fluorophenyl groups induce distinct packing modes due to C–F···H hydrogen bonding .
Physicochemical Properties
Compound Type Melting Point Range NMR Shifts (Key Protons) Reference
Target Compound Not reported Expected δ 7.2–7.4 (p-tolyl), δ 4.5–5.0 (SCH2)
(4-Fluorophenyl)(2-(4-methoxyphenyl)-1-methyl-1H-imidazol-4-yl)methanone 103–105°C δ 3.8 (OCH3), δ 7.1–7.3 (aromatic)
N-Cyano-N'-[4-[N-(4-fluorobenzyl)guanidino]ethyl]guanidine >137°C (decomp.) δ 1.49–1.58 (CH2), δ 7.3–7.5 (fluorophenyl)

Key Observations :

  • Fluorinated compounds generally exhibit higher melting points due to enhanced intermolecular interactions .
  • The p-tolyl group in the target compound may downfield-shift aromatic protons compared to electron-withdrawing substituents (e.g., Cl, NO2) .

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